Comparative Clinical Efficacy: Voglibose vs. Acarbose on HbA1c and Postprandial Glucose
In a 24-week, randomized, active-controlled, multicenter trial, voglibose (0.9 mg/day) and acarbose (300 mg/day) were compared in patients with type 2 diabetes inadequately controlled on basal insulin. Both treatments achieved a similar and significant reduction in HbA1c from baseline [1]. However, acarbose demonstrated significantly greater reduction in 1-hour post-dinner glucose levels compared to voglibose (p<0.05) [1].
| Evidence Dimension | Reduction in HbA1c |
|---|---|
| Target Compound Data | From 8.38% ± 0.73% to 7.68% ± 0.94% |
| Comparator Or Baseline | Acarbose: From 8.43% ± 0.71% to 7.71% ± 0.93% |
| Quantified Difference | No significant difference (Δ HbA1c: Voglibose -0.70%, Acarbose -0.72%) |
| Conditions | 24-week prospective, parallel-group, open-label, randomized, active-controlled multi-center study in type 2 diabetes patients (n=121) on basal insulin |
Why This Matters
This head-to-head data confirms voglibose provides glycemic control comparable to acarbose, a key consideration for formulary decisions and clinical trial design.
- [1] Lee MY, Choi DS, Lee MK, et al. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: Randomized, parallel, open-label, active-controlled study. Journal of Korean Medical Science. 2014;29(1):90-97. View Source
